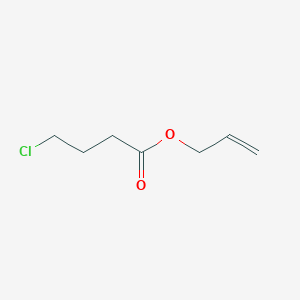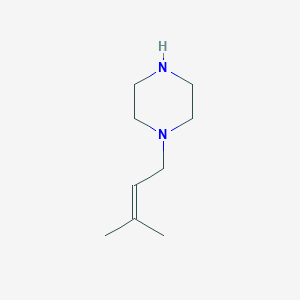
2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that belongs to the family of thiadiazolidines This compound is characterized by the presence of a thiadiazolidine ring, which includes sulfur and nitrogen atoms, and a cyclopropyl group attached to the second position of the ring The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-thiadiazolidine, 2-cyclopropyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with sulfur dioxide and a suitable nitrogen source, such as hydrazine or its derivatives. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 100°C, depending on the specific reagents used .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction efficiency and selectivity. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide to its corresponding sulfide.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiadiazolidines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1,2,5-thiadiazolidine, 2-cyclopropyl-, 1,1-dioxide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry .
Comparaison Avec Des Composés Similaires
1,2,5-Thiadiazole 1,1-dioxide: Similar structure but lacks the cyclopropyl group.
1,2,5-Thiadiazolidine 1,1-dioxide: Similar structure but with different substituents at the second position.
1,2,5-Thiadiazolidine 3,4-dioxide: Contains additional oxygen atoms at different positions.
Uniqueness: 2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C5H10N2O2S |
|---|---|
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
2-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C5H10N2O2S/c8-10(9)6-3-4-7(10)5-1-2-5/h5-6H,1-4H2 |
Clé InChI |
VHYALGSZPAKHBY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCNS2(=O)=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1s,2r)-](/img/structure/B8700404.png)


